6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one
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Overview
Description
6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one is a chemical compound belonging to the family of flavonoids. It is also known by the name ‘neobavaisoflavone’ and has been found to possess various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methylcoumarin with neobavaisoflavone in the presence of a base. This reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above. This would include scaling up the reaction, ensuring consistent quality control, and possibly employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one has been found to possess various biological activities, making it a valuable compound for scientific research. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential to modulate enzyme activities and signaling pathways.
Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one is not fully understood. it has been reported to exert its biological activities through various mechanisms. It inhibits the activity of enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase. Additionally, it modulates various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. These interactions contribute to its observed biological effects, such as inducing apoptosis in cancer cells, inhibiting pro-inflammatory cytokine production, and improving cognitive function.
Comparison with Similar Compounds
6-((3-methoxybenzyl)oxy)-4-methyl-3-phenyl-2H-chromen-2-one can be compared with other flavonoids, such as quercetin, kaempferol, and genistein. While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and biological activities. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its diverse biological activities, coupled with its unique chemical structure, make it an intriguing subject for further research and development. Understanding its preparation methods, chemical reactions, and mechanism of action will pave the way for new applications and discoveries.
Properties
Molecular Formula |
C24H20O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-[(3-methoxyphenyl)methoxy]-4-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C24H20O4/c1-16-21-14-20(27-15-17-7-6-10-19(13-17)26-2)11-12-22(21)28-24(25)23(16)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
InChI Key |
TWMHSVFRAUOPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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